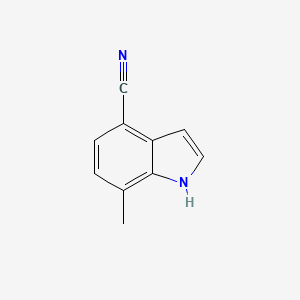
7-methyl-1H-indole-4-carbonitrile
説明
7-methyl-1H-indole-4-carbonitrile is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Methyl-1H-indole-4-carbonitrile is a compound belonging to the indole derivatives, which are recognized for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 160.18 g/mol. The compound features a carbonitrile group at the fourth carbon of the indole ring and a methyl group at the seventh position. This unique structure contributes to its biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that compounds within the indole family can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these activities indicate a promising therapeutic index:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 16.25 |
| HeLa | 33.35 |
These values suggest that this compound can effectively inhibit cell proliferation and induce cell death through apoptotic pathways .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which may be attributed to its ability to modulate various signaling pathways involved in inflammation. This activity is particularly relevant for conditions such as rheumatoid arthritis and other autoimmune diseases .
The mechanisms underlying the biological activities of this compound involve interaction with specific biological targets:
- Receptor Binding : Preliminary studies suggest that this compound can bind to β-adrenoceptors, impacting cardiovascular functions and potentially providing therapeutic benefits in heart-related conditions .
- Signal Transduction Modulation : The compound may influence pathways such as the complement system, specifically modulating Factor B activity, which plays a critical role in immune responses .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Pharmacological Analysis : A study involving the synthesis and analysis of related compounds showed that modifications in the indole structure could enhance binding affinity to specific receptors, indicating that structural optimization could lead to more potent derivatives .
- Cytotoxicity Assays : Research conducted on various cancer cell lines demonstrated that this compound not only inhibits cell growth but also induces significant morphological changes associated with apoptosis, confirming its potential as an anticancer agent .
- Inflammatory Models : In vitro studies using inflammatory models have shown that this compound reduces pro-inflammatory cytokine production, supporting its use in managing inflammatory diseases .
特性
IUPAC Name |
7-methyl-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-2-3-8(6-11)9-4-5-12-10(7)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVBXVXTGRSNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C#N)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














